1-(2-Methoxyethyl)piperazin-2-one
Overview
Description
1-(2-Methoxyethyl)piperazin-2-one is a heterocyclic organic compound with the molecular formula C7H14N2O2 It is a derivative of piperazine, where one of the nitrogen atoms is substituted with a 2-methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Methoxyethyl)piperazin-2-one can be synthesized through several methods. One common approach involves the reaction of piperazine with 2-methoxyethanol under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The process may also include steps for purification, such as distillation or crystallization, to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxyethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
1-(2-Methoxyethyl)piperazin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)piperazin-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Hydroxyethyl)piperazin-2-one
- 1-(2-Aminoethyl)piperazin-2-one
- 1-(2-Chloroethyl)piperazin-2-one
Uniqueness
1-(2-Methoxyethyl)piperazin-2-one is unique due to the presence of the methoxyethyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other piperazine derivatives and suitable for specialized applications in research and industry.
Biological Activity
1-(2-Methoxyethyl)piperazin-2-one is a compound featuring a piperazine ring with a methoxyethyl substituent and a carbonyl group, which contributes to its unique chemical properties. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and pharmacological applications.
- Molecular Formula : C8H18ClN2O2
- Molecular Weight : Approximately 194.7 g/mol
The structure of this compound allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.
Anticancer Properties
Research has indicated that derivatives of piperazin-2-one, including this compound, exhibit significant anticancer activity. For instance, studies have shown that certain piperazine derivatives can inhibit the growth of various cancer cell lines:
- Cell Viability Assays : Using the CellTiter-Blue assay, it was demonstrated that piperazine derivatives can significantly reduce cell viability in selected cancer lines, indicating potential as antineoplastic agents .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in cell proliferation and apoptosis.
- Receptor Binding : Preliminary studies suggest that this compound may have binding affinities to various receptors, which could mediate its biological effects.
Structure-Activity Relationships (SAR)
The presence of specific substituents on the piperazine ring significantly influences the biological activity of these compounds. For example:
Compound Name | Molecular Formula | Notable Activity |
---|---|---|
1-(2-Methoxyphenyl)piperazine | C11H16ClN | Psychoactive properties |
1-(3-Methoxypropyl)piperazine | C10H22N2O | Different biological activity profiles |
N,N-Dimethylpiperazine | C6H14N2 | Used as a reagent in organic synthesis |
The unique combination of the methoxyethyl group and the carbonyl moiety in this compound sets it apart from these similar compounds, suggesting distinct pharmacological properties and applications.
Cancer Cell Line Studies
In a study examining the anticancer properties of piperazine derivatives, it was found that certain compounds exhibited IC50 values indicating potent cytotoxicity against breast cancer (T47D) and leukemia (K562) cell lines. For instance, one derivative showed an IC50 value of 1.42 µM against T47D cells, while doxorubicin had an IC50 of 0.33 µM .
In Vivo Studies
Further investigations into the in vivo efficacy of piperazine derivatives have shown promise in reducing tumor size and improving survival rates in animal models. These studies highlight the potential therapeutic applications of compounds like this compound in cancer treatment.
Properties
IUPAC Name |
1-(2-methoxyethyl)piperazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-11-5-4-9-3-2-8-6-7(9)10/h8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTKXGQCVDFUKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCNCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596224 | |
Record name | 1-(2-Methoxyethyl)piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30596224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194351-04-7 | |
Record name | 1-(2-Methoxyethyl)piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30596224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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